

Discovery and Isolation of Pendulone from Astragalus depressus: A Technical Guide

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Compound of Interest

Compound Name: Pendulone

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This technical guide provides an in-depth overview of the discovery and isolation of **Pendulone**, an isoflavan, from the plant species *Astragalus depressus*. This document details the experimental protocols for extraction, fractionation, and purification, and presents the spectroscopic data essential for the characterization of this compound. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Astragalus depressus L. is a perennial herb belonging to the Fabaceae family, found in the Mediterranean region.[1] Phytochemical investigations of this species have led to the isolation of several secondary metabolites, including saponins and flavonoids.[1] Among the isolated compounds is **Pendulone**, an isoflavan that has been identified and characterized. This guide focuses on the methodologies employed for the successful isolation and structural elucidation of **Pendulone** from *A. depressus*.

Experimental Protocols

The isolation of **Pendulone** from *Astragalus depressus* involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following protocols are based on the methodologies described in the scientific literature.[1]

Plant Material

Aerial parts of *Astragalus depressus* were collected, identified, and air-dried before extraction. A voucher specimen was deposited in a designated herbarium for future reference.

Extraction and Fractionation

The dried and powdered aerial parts of the plant material (1.5 kg) were subjected to maceration with a methanol-water solution (7:3, v/v) at room temperature. The resulting crude extract was then concentrated under reduced pressure. The concentrated extract was subsequently suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This partitioning yields three main fractions: an ethyl acetate fraction, an n-butanol fraction, and an aqueous fraction. **Pendulone** is primarily found within the ethyl acetate fraction.

Isolation of Pendulone

The ethyl acetate extract (20 g) was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing a compound with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through preparative thin-layer chromatography (pTLC) using a solvent system of n-hexane-ethyl acetate (8:2, v/v). This final purification step yielded pure **Pendulone** (10 mg).

Structural Elucidation

The chemical structure of the isolated **Pendulone** was determined using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).^[1]

Spectroscopic Data

The complete ¹H and ¹³C NMR spectral data for **Pendulone**, as reported in the literature, are summarized in the tables below.^[1] These data are crucial for the unambiguous identification of the compound.

Table 1: ^1H NMR Spectral Data of **Pendulone** (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
2	4.45	m	
3	3.65	m	
4	2.95	m	
5	7.20	d	8.5
6	6.50	dd	8.5, 2.5
7	-	-	-
8	6.40	d	2.5
1'	-	-	-
2'	6.95	d	2.0
3'	-	-	-
4'	-	-	-
5'	6.85	d	8.0
6'	6.90	dd	8.0, 2.0
7-OH	5.10	s	
4'-OCH ₃	3.80	s	

Table 2: ^{13}C NMR Spectral Data of **Pendulone** (125 MHz, CDCl_3)

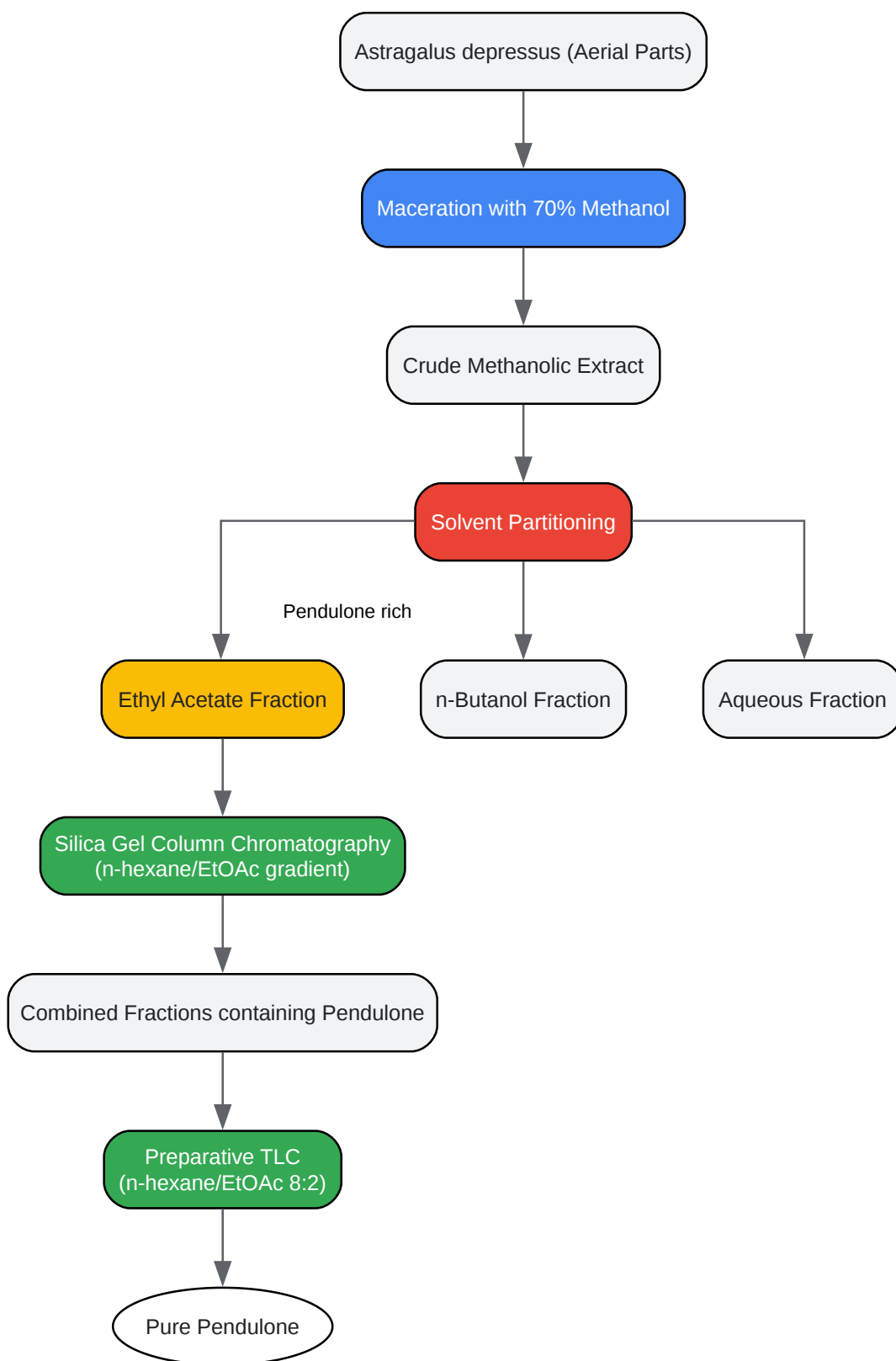
Position	δ (ppm)
2	70.5
3	31.5
4	39.5
4a	118.0
5	128.0
6	108.5
7	155.0
8	103.0
8a	157.0
1'	131.0
2'	114.0
3'	145.5
4'	145.0
5'	109.0
6'	119.5
4'-OCH ₃	56.0

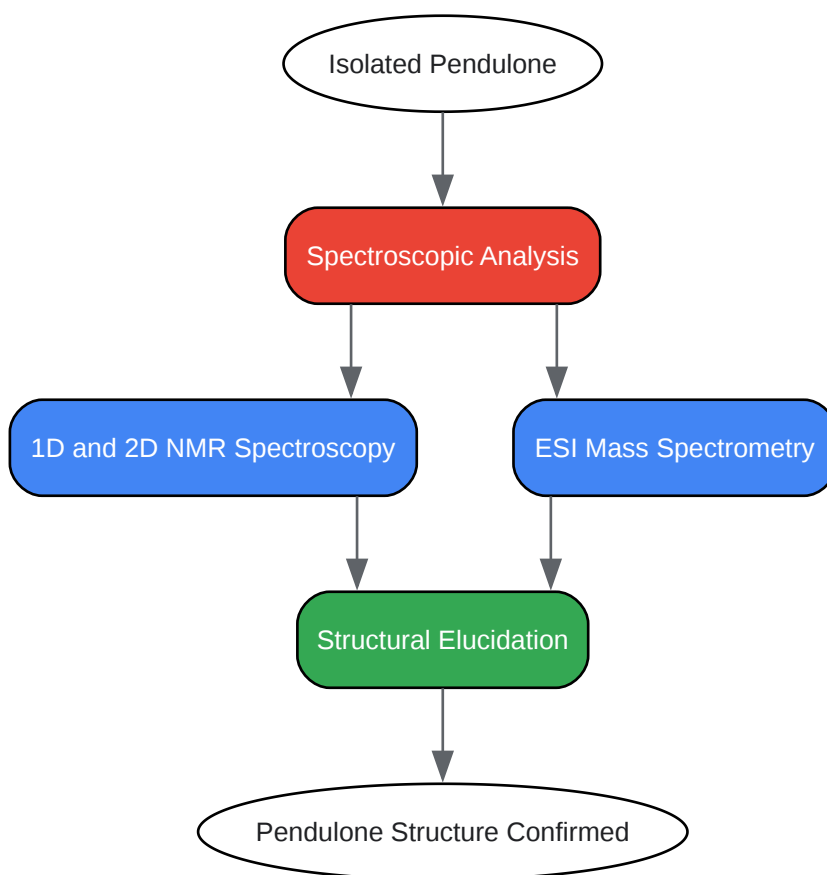
Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of **Pendulone**. The mass spectrum revealed a molecular ion peak consistent with the chemical formula of **Pendulone**.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the isolation and characterization of **Pendulone**.





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References

- 1. researchgate.net [researchgate.net]
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